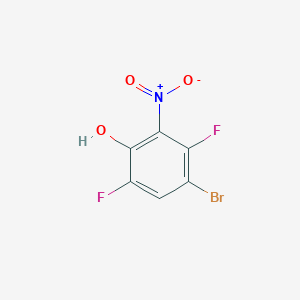

4-Bromo-3,6-difluoro-2-nitrophenol

Description

BenchChem offers high-quality 4-Bromo-3,6-difluoro-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3,6-difluoro-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,6-difluoro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO3/c7-2-1-3(8)6(11)5(4(2)9)10(12)13/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHYBKFWYLJZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3,6-difluoro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, safety and handling, and potential applications of 4-Bromo-3,6-difluoro-2-nitrophenol, a key intermediate in contemporary drug discovery.

Core Chemical Identity

4-Bromo-3,6-difluoro-2-nitrophenol is a substituted aromatic compound with the following key identifiers:

| Property | Value | Source |

| CAS Number | 1394130-47-2 | [1][2] |

| Molecular Formula | C₆H₂BrF₂NO₃ | [1][2] |

| Molecular Weight | 253.99 g/mol | [1] |

| IUPAC Name | 4-Bromo-3,6-difluoro-2-nitrophenol | |

| Synonyms | Not available |

Physicochemical Properties

Detailed experimental data on the physical properties of 4-Bromo-3,6-difluoro-2-nitrophenol are not widely reported in public literature, suggesting its primary role as a specialized research intermediate. However, based on the properties of structurally similar nitrophenols, the following characteristics can be anticipated:

-

Appearance: Likely a yellow to light-yellow crystalline solid, a common trait for nitrophenols.

-

Solubility: Expected to have low solubility in water and higher solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

For the related compound 4-Bromo-2-fluoro-6-nitrophenol (CAS 320-76-3), the following properties are reported, which may serve as a useful, albeit imperfect, reference:

| Property | Value |

| Appearance | White to light yellow crystal powder[3] |

| Melting Point | 62 °C[3] |

| Boiling Point | 241.4 °C at 760 mmHg[3] |

| Density | 1.965 g/cm³[3] |

| Flash Point | 99.8 °C[3] |

Synthesis and Purification

A general approach for the synthesis of related compounds, such as 2-bromo-4-fluoro-6-nitrophenol, involves the nitration of 2-bromo-4-fluorophenol using a mixture of sulfuric and nitric acid in a solvent like chloroform at controlled temperatures.[4] This suggests a plausible pathway for the synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol would be the nitration of 4-bromo-3,6-difluorophenol.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for 4-Bromo-3,6-difluoro-2-nitrophenol.

Reactivity and Chemical Behavior

The reactivity of 4-Bromo-3,6-difluoro-2-nitrophenol is governed by the interplay of its functional groups:

-

Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be deprotonated by a base to form a phenoxide, which can then act as a nucleophile in reactions such as ether synthesis.

-

Aromatic Ring: The electron-withdrawing nature of the nitro and fluoro groups deactivates the aromatic ring towards electrophilic substitution. However, the bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are common in the synthesis of complex pharmaceutical intermediates.

-

Nitro Group: The nitro group can be reduced to an amine, providing a handle for further functionalization, such as amide bond formation.

Applications in Drug Discovery

4-Bromo-3,6-difluoro-2-nitrophenol is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Notably, it has been identified as a key intermediate in the preparation of Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors.

Signaling Pathway Context:

RIPK2 is a crucial kinase in the NOD-like receptor signaling pathway, which is involved in the innate immune response. Dysregulation of this pathway is implicated in various inflammatory diseases. By serving as a scaffold for the synthesis of RIPK2 inhibitors, 4-Bromo-3,6-difluoro-2-nitrophenol contributes to the development of potential therapeutics for these conditions.

Caption: Role of 4-Bromo-3,6-difluoro-2-nitrophenol in the synthesis of RIPK2 inhibitors for modulating the NOD2 signaling pathway.

Safety, Handling, and Storage

While a specific, detailed safety data sheet (SDS) for 4-Bromo-3,6-difluoro-2-nitrophenol is not widely available, it is classified as an irritant.[1] Based on the hazard profiles of structurally similar compounds, such as other brominated and nitrated phenols, the following precautions are strongly advised:

GHS Hazard Classifications (Inferred from Related Compounds):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5][6]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][6]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[5][6]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6]

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Spectral Data

Experimental spectral data for 4-Bromo-3,6-difluoro-2-nitrophenol is not available in public databases. Researchers synthesizing or using this compound should perform their own analytical characterization, including:

-

¹H NMR: To confirm the presence and position of the aromatic proton.

-

¹³C NMR: To identify the number and chemical environment of the carbon atoms.

-

¹⁹F NMR: To characterize the fluorine environments.

-

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (O-H, N-O, C-Br, C-F).

References

- Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

-

PubChem. 4-Bromo-2-nitrophenol. [Link]

-

PubChem. 4-Bromo-3-nitrophenol. [Link]

Sources

- 1. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 4. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 5. 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-3-nitrophenol | C6H4BrNO3 | CID 15817867 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-3,6-difluoro-2-nitrophenol (CAS 1394130-47-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Specialty Chemicals

In the landscape of modern chemical research, particularly in the realms of pharmaceutical and agrochemical development, the exploration of novel substituted aromatic compounds is a cornerstone of innovation. Halogenated nitrophenols, a class of compounds known for their versatile reactivity and diverse biological activities, represent a rich territory for discovery. This guide focuses on a specific, yet largely undocumented member of this class: 4-Bromo-3,6-difluoro-2-nitrophenol , identified by its Chemical Abstracts Service (CAS) number 1394130-47-2 .

As of the current date, publicly accessible, peer-reviewed literature detailing the specific synthesis, properties, and applications of this compound is exceptionally scarce. This guide, therefore, adopts a dual-pronged approach. Firstly, it consolidates all verifiable information directly associated with CAS 1394130-47-2. Secondly, and more substantially, it leverages expert knowledge and data from structurally analogous compounds to construct a predictive and logical framework for its synthesis, potential applications, and handling. This document is crafted to serve as a foundational resource, empowering researchers to approach this novel chemical with a robust, safety-conscious, and scientifically-grounded perspective.

Section 1: Core Compound Identification and Physicochemical Profile

The unique substitution pattern of 4-Bromo-3,6-difluoro-2-nitrophenol—featuring a bromine atom, two fluorine atoms, and a nitro group on a phenol ring—suggests a compound with distinct electronic and steric properties. These characteristics are pivotal in dictating its reactivity and potential biological interactions.

Chemical Identity

| Identifier | Value | Source |

| CAS Number | 1394130-47-2 | [1][2] |

| Chemical Name | 4-Bromo-3,6-difluoro-2-nitrophenol | [1][2] |

| Molecular Formula | C₆H₂BrF₂NO₃ | [2] |

| Molecular Weight | 253.99 g/mol | [2] |

| MDL Number | MFCD28402349 | [1][2] |

Predicted Physicochemical Properties

Due to the absence of experimental data for 4-Bromo-3,6-difluoro-2-nitrophenol, the following properties are predicted based on the known characteristics of the closely related analog, 4-Bromo-2-fluoro-6-nitrophenol (CAS 320-76-3) , and computational models. These predictions provide a baseline for experimental design.

| Property | Predicted Value for CAS 1394130-47-2 | Reference Data (CAS 320-76-3) | Source (Analog) |

| Physical State | Yellow to light-brown crystalline solid | White to light yellow crystal powder | [3] |

| Melting Point | 60-70 °C | 62-65 °C | [3][4] |

| Boiling Point | >240 °C (decomposition likely) | 241.4 °C at 760 mmHg | [3] |

| XLogP3 | ~2.9 (Increased lipophilicity due to extra F) | 2.7 | [3] |

| Hydrogen Bond Donor Count | 1 | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | 4 | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and alcohols. | Soluble in DMF | [3] |

The additional fluorine atom at the 3-position in the target compound, compared to its analog, is expected to increase its acidity and lipophilicity due to the electron-withdrawing nature of fluorine.

Section 2: Proposed Synthesis Pathway and Experimental Protocol

While no specific synthesis for 4-Bromo-3,6-difluoro-2-nitrophenol has been published, a logical and efficient pathway can be devised through the electrophilic nitration of a suitable precursor. The most plausible starting material is 4-bromo-3,6-difluorophenol. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. As the para position is blocked by bromine, the nitro group will be directed to one of the ortho positions.

Proposed Retrosynthetic Analysis

Sources

An In-depth Technical Guide to 4-Bromo-3,6-difluoro-2-nitrophenol: A Theoretical and Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,6-difluoro-2-nitrophenol is a halogenated and nitrated aromatic compound with potential applications in organic synthesis and drug discovery. Its molecular structure, characterized by the presence of multiple functional groups including a hydroxyl, a nitro group, a bromine atom, and two fluorine atoms on a benzene ring, suggests a rich and complex chemical reactivity. This guide provides a comprehensive theoretical and predictive analysis of its molecular structure, a plausible synthetic route, and its predicted spectroscopic and physicochemical properties. Given the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogues and computational predictions to offer valuable insights for researchers. The presence of fluorine is of particular interest, as the introduction of this element into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability and binding affinity.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Bromo-3,6-difluoro-2-nitrophenol (CAS Number: 1394130-47-2) is foundational to its chemical behavior.[2][3] Below is a summary of its key identifiers and predicted properties.

| Property | Value | Source |

| Molecular Formula | C6H2BrF2NO3 | [3][4] |

| Molecular Weight | 253.99 g/mol | [4] |

| CAS Number | 1394130-47-2 | [2][3] |

| Predicted XlogP | 2.7 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro, bromo, fluoro) groups on the aromatic ring creates a complex electronic environment. The nitro group at position 2, ortho to the hydroxyl group, is expected to participate in intramolecular hydrogen bonding, which would influence its acidity and reactivity. The fluorine atoms at positions 3 and 6 will significantly impact the electron density of the ring and the acidity of the phenolic proton through their inductive effects.

Structural Visualization

The following diagram illustrates the proposed molecular structure of 4-Bromo-3,6-difluoro-2-nitrophenol.

Caption: Proposed molecular structure of 4-Bromo-3,6-difluoro-2-nitrophenol.

Proposed Synthesis Pathway

Experimental Protocol (Proposed)

Step 1: Nitration of 3-Bromo-2,5-difluorophenol

The nitration of a phenol is a classic electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions is crucial to control regioselectivity and minimize side reactions. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Formation of Nitrating Mixture: Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10°C.

-

Substrate Addition: Dissolve 3-Bromo-2,5-difluorophenol in a suitable solvent, such as chloroform or dichloromethane.

-

Nitration Reaction: Slowly add the solution of 3-Bromo-2,5-difluorophenol to the nitrating mixture dropwise, ensuring the temperature remains between 0-5°C. The hydroxyl group is an activating group, and the positions ortho and para to it are susceptible to electrophilic attack. The nitro group is expected to be directed to the position ortho to the hydroxyl group and meta to the bromine, which is position 2.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This proposed synthesis is based on similar nitration reactions of substituted phenols. For instance, the preparation of 2-bromo-4-fluoro-6-nitrophenol involves the nitration of 2-bromo-4-fluorophenol using a mixture of sulfuric and nitric acids.[6]

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol.

Predicted Spectroscopic Data

The definitive identification of 4-Bromo-3,6-difluoro-2-nitrophenol would rely on a combination of spectroscopic techniques. While experimental data is not available, predictions can be made based on the analysis of similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a single peak for the aromatic proton and a signal for the phenolic proton.

-

Aromatic Proton: The single aromatic proton is expected to appear as a singlet, though it may show coupling to the fluorine atoms. Its chemical shift would be influenced by the surrounding electron-withdrawing groups and is predicted to be in the range of 7.5-8.5 ppm.

-

Phenolic Proton: The chemical shift of the phenolic proton can vary significantly depending on the solvent and concentration. Due to intramolecular hydrogen bonding with the ortho-nitro group, it is expected to be a broad singlet in the downfield region, potentially above 10 ppm.

For comparison, the ¹H NMR spectrum of 4-bromo-2-nitrophenol shows signals for its aromatic protons.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the attached substituents.

-

Carbons attached to Fluorine: These carbons will exhibit large one-bond C-F coupling constants.

-

Carbon attached to Bromine: The chemical shift will be in the typical range for a carbon attached to a bromine on an aromatic ring.

-

Carbon attached to the Nitro Group: This carbon will be deshielded and appear downfield.

-

Carbon attached to the Hydroxyl Group: This carbon will also be significantly deshielded.

The interpretation of the ¹³C NMR spectrum of fluorinated compounds can be complex due to C-F coupling.[8]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for the characterization of fluorinated organic compounds.[9] The spectrum of 4-Bromo-3,6-difluoro-2-nitrophenol is expected to show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts will be characteristic of fluorine atoms on an aromatic ring and will be influenced by the other substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H Stretch: A broad band around 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group. The intramolecular hydrogen bonding may cause this band to be shifted to a lower wavenumber.

-

N-O Stretch (Nitro Group): Two strong absorption bands are expected, one for the asymmetric stretch (around 1500-1550 cm⁻¹) and one for the symmetric stretch (around 1300-1350 cm⁻¹).

-

C-F Stretch: Strong absorption bands in the region of 1000-1400 cm⁻¹.

-

C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.

The IR spectrum of the related compound 4-bromo-2-nitrophenol shows characteristic peaks for these functional groups.[1]

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature, resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

Potential Applications in Drug Discovery and Organic Synthesis

Halogenated and nitrated phenols are valuable building blocks in organic synthesis and can serve as precursors to a wide range of more complex molecules. The presence of multiple reactive sites on 4-Bromo-3,6-difluoro-2-nitrophenol allows for various chemical transformations.

-

Nucleophilic Aromatic Substitution: The nitro group activates the ring towards nucleophilic aromatic substitution, allowing for the displacement of the fluorine or bromine atoms under appropriate conditions.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized.

-

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated, acylated, or used in coupling reactions.

In the context of drug discovery, the incorporation of fluorine atoms into a molecule is a common strategy to improve its pharmacological properties. Fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability.[1] Therefore, 4-Bromo-3,6-difluoro-2-nitrophenol could be a valuable fragment or intermediate in the synthesis of novel therapeutic agents. The use of ¹⁹F NMR in fragment-based drug discovery is a well-established technique for screening and identifying ligands that bind to biological targets.[9]

Safety and Handling

Specific safety and handling information for 4-Bromo-3,6-difluoro-2-nitrophenol is not available. However, based on the known hazards of related compounds, such as other nitrophenols and halogenated aromatics, it should be handled with caution. Nitrophenols are generally toxic and can be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For related compounds like 4-bromo-3-nitrophenol, GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10]

Conclusion

4-Bromo-3,6-difluoro-2-nitrophenol is a multifaceted molecule with significant potential in synthetic chemistry and medicinal research. While direct experimental data for this compound is scarce, this in-depth guide provides a robust theoretical and predictive framework for its molecular structure, synthesis, and spectroscopic properties based on the analysis of analogous compounds and established chemical principles. The insights presented here are intended to serve as a valuable resource for researchers and scientists, facilitating further investigation and application of this intriguing compound. As with any compound for which limited data is available, all proposed synthetic procedures and handling precautions should be approached with careful consideration and appropriate safety measures.

References

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

-

19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. National Institutes of Health. [Link]

-

4-Bromo-3-nitrophenol | C6H4BrNO3 | CID 15817867. PubChem. [Link]

Sources

- 1. 4-Bromo-2-nitrophenol(7693-52-9) IR Spectrum [chemicalbook.com]

- 2. 1394130-47-2 Cas No. | 4-Bromo-3,6-difluoro-2-nitrophenol | Matrix Scientific [matrixscientific.com]

- 3. parchem.com [parchem.com]

- 4. 4-Bromo-3,6-difluoro-2-nitrophenol | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 7. 4-Bromo-2-nitrophenol(7693-52-9) 1H NMR spectrum [chemicalbook.com]

- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 9. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Bromo-3-nitrophenol | C6H4BrNO3 | CID 15817867 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Bromo-3,6-difluoro-2-nitrophenol synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol

Introduction

4-Bromo-3,6-difluoro-2-nitrophenol is a highly substituted aromatic compound with potential applications in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring electron-withdrawing nitro and halogen groups alongside a phenolic hydroxyl group, makes it an intriguing building block for organic synthesis. This guide provides a comprehensive overview of a proposed synthetic pathway for 4-Bromo-3,6-difluoro-2-nitrophenol, grounded in established principles of organic chemistry and analogous reactions reported in the literature. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Retrosynthetic Analysis and Proposed Synthesis Pathway

The proposed forward synthesis pathway is as follows:

Caption: General mechanism of electrophilic aromatic nitration of a phenol.

Experimental Protocol: Nitration of 4-Bromo-2,5-difluorophenol (Analogous Procedure)

While a specific protocol for the synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol is not documented in the provided search results, the following procedure is adapted from the synthesis of structurally similar compounds, such as 2-bromo-4-fluoro-6-nitrophenol, and general methods for the nitration of phenols. [1]This protocol details the nitration of a hypothetical precursor, 4-Bromo-3,6-difluorophenol.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-3,6-difluorophenol | 210.00 | 0.05 mol | 10.5 g |

| Chloroform (CHCl₃) | 119.38 | 50 mL | - |

| Sulfuric Acid (H₂SO₄, 98%) | 98.08 | 0.065 mol | 3.6 mL |

| Nitric Acid (HNO₃, 65%) | 63.01 | 0.065 mol | 4.2 mL |

| Ice | - | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |

| Saturated Sodium Chloride (NaCl) solution (Brine) | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

| Ethanol (for recrystallization) | - | As needed | - |

Procedure:

-

Preparation of the Nitrating Mixture: In a dropping funnel, carefully prepare the nitrating mixture by slowly adding 0.065 moles of concentrated sulfuric acid to 0.065 moles of concentrated nitric acid. [1]The mixing process is highly exothermic and should be conducted in an ice bath with continuous stirring.

-

Dissolution of the Starting Material: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 0.05 moles of 4-Bromo-3,6-difluorophenol in 50 mL of chloroform. [1]3. Nitration Reaction: Cool the solution of the phenol to 0-5 °C using an ice bath. Begin the dropwise addition of the cold nitrating mixture to the stirred solution, ensuring the temperature is maintained below 10 °C. The addition should be slow to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water. Separate the organic layer using a separatory funnel.

-

Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the chloroform under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product. [1] Safety Precautions:

-

Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration of phenolic compounds can be highly exothermic and may lead to runaway reactions if not properly controlled. Maintain strict temperature control throughout the reaction.

-

Organic solvents like chloroform are volatile and toxic. Avoid inhalation and skin contact.

Synthesis of the Key Intermediate: 4-Bromo-3,6-difluorophenol

The synthesis of the precursor, 4-Bromo-3,6-difluorophenol, is a significant challenge. A potential route could start from 3,5-difluorophenol, which can be synthesized from 3,5-difluorobromobenzene. [2]

Caption: Hypothetical route to the key intermediate.

The subsequent regioselective bromination of 3,5-difluorophenol would need to be carefully controlled to yield the desired 4-bromo isomer. The hydroxyl group's strong para-directing effect would favor bromination at the C4 position.

Conclusion

The synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol presents a considerable synthetic challenge due to the need for precise regiochemical control in multiple electrophilic aromatic substitution steps. This guide outlines a plausible synthetic strategy centered on the nitration of a key halogenated phenolic intermediate. The provided experimental protocol, adapted from analogous transformations, offers a practical starting point for researchers. Further investigation and process optimization are necessary to develop a robust and efficient synthesis for this complex molecule.

References

- Khan, K. M., et al. (2012). Synthesis of nitrophenols from phenol and substituted phenol in the presence of catalyst.

- Vibzzlab. (2024). Ortho and Paranitrophenol : Organic synthesis. YouTube.

- ChemicalBook. (n.d.). 4-Bromo-2-nitrophenol synthesis. ChemicalBook.

- Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences.

- Chemistry Stack Exchange. (2012). How can we synthesize para-nitrophenol. Chemistry Stack Exchange.

- PrepChem.com. (n.d.). Synthesis of 4-bromo-2,6-difluorophenol. PrepChem.com.

- Nishiwaki, N., et al. (2025). Synthesis of ortho-Nitrophenols with an Ester Functionality via Nitro Rearrangement. Journal of Oleo Science.

- Google Patents. (2014). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

- Matrix Scientific. (n.d.). 4-Bromo-3,6-difluoro-2-nitrophenol.

- Google Patents. (2010). CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.

- Google Patents. (2019). CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene.

- Organic Syntheses Procedure. (n.d.). 2,6-dibromo-4-nitrophenol. Organic Syntheses.

- Benchchem. (n.d.). Synthesis routes of 2,4-Difluoro-6-nitrophenol. Benchchem.

- Understanding the Synthesis and Handling of 1-Bromo-2,5-difluoro-3-nitrobenzene. (2026). LinkedIn.

- ChemSynthesis. (2025). 4-bromo-2-nitrophenol. ChemSynthesis.

- Parchem. (n.d.). 4-Bromo-3,6-difluoro-2-nitrophenol (Cas 1394130-47-2). Parchem.

- Lab-Chemicals.Com. (n.d.). 4-Bromo-3,6-difluoro-2-nitrophenol. Lab-Chemicals.Com.

- Scirp.org. (2014).

- Google Patents. (2012). WO2012049513A1 - Methods for the nitration of aromatic compounds.

- Google Patents. (2021). CN112778090A - Preparation method of 3, 5-difluorophenol.

Sources

physical and chemical properties of 4-Bromo-3,6-difluoro-2-nitrophenol

An In-depth Technical Guide to 4-Bromo-3,6-difluoro-2-nitrophenol

Authored by: A Senior Application Scientist

Publication Date: January 20, 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3,6-difluoro-2-nitrophenol, a halogenated and nitrated phenolic compound of significant interest to researchers in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited in public literature, this document synthesizes available information and provides expert analysis based on the established chemistry of structurally related compounds. We will delve into its chemical identity, predicted physicochemical properties, a proposed synthetic pathway, expected reactivity, and crucial safety protocols. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development, offering insights into the potential utility of this molecule as a versatile chemical building block.

Introduction and Strategic Importance

Substituted nitrophenols are a cornerstone in the synthesis of a wide array of industrial and pharmaceutical compounds.[1][2] The strategic placement of electron-withdrawing groups like nitro functions and halogens can significantly alter the electronic properties and reactivity of the phenol ring, making them valuable intermediates. 4-Bromo-3,6-difluoro-2-nitrophenol (CAS No: 1394130-47-2) is a unique molecule in this class, featuring a dense arrangement of functional groups: a hydroxyl group, a nitro group, a bromine atom, and two fluorine atoms.[3]

This specific substitution pattern suggests several potential applications:

-

Medicinal Chemistry: The phenol moiety can act as a hydrogen bond donor, while the aromatic system can engage in π-stacking interactions. Halogens can modulate lipophilicity and metabolic stability. Such compounds are often explored as precursors for kinase inhibitors or other targeted therapeutic agents.[4]

-

Agrochemicals: Nitrophenols and their derivatives have a long history of use in agriculture. The unique combination of halogens and a nitro group might impart specific herbicidal or fungicidal properties.[5]

-

Materials Science: The high degree of substitution and the presence of polar groups make it a candidate for creating specialized polymers or materials with unique electronic properties.

This guide aims to consolidate the known information and provide a predictive framework for utilizing this compound in research and development.

Chemical Identity and Physicochemical Properties

Core Identification

The compound is unequivocally identified by its CAS Registry Number and molecular formula.

| Property | Value | Source(s) |

| Compound Name | 4-Bromo-3,6-difluoro-2-nitrophenol | [3][6] |

| CAS Number | 1394130-47-2 | [3][6][7] |

| Molecular Formula | C₆H₂BrF₂NO₃ | [6][7] |

| Molecular Weight | 253.99 g/mol | [7] |

| Common Synonyms | MFCD28402349, SCHEMBL18614418 | [6] |

Predicted and Comparative Physical Properties

Direct experimental values for properties such as melting and boiling points for 4-Bromo-3,6-difluoro-2-nitrophenol are not found in the reviewed literature. However, we can infer likely characteristics by examining similar compounds. For instance, the melting point of 4-Bromo-2-nitrophenol is 90-94 °C, while that of 4-Bromo-2-fluoro-6-nitrophenol is 62 °C.[8] The additional fluorine atoms in the target molecule are expected to influence its crystal lattice packing and intermolecular forces, likely resulting in a distinct melting point.

| Property | Predicted/Comparative Value | Basis of Analysis & Source(s) |

| Appearance | Expected to be a light yellow crystalline solid. | Nitrophenols are typically yellow solids due to the electronic conjugation of the nitro group with the phenol ring.[1] Data for the analog 4-Bromo-2-fluoro-6-nitrophenol describes it as a white to light yellow crystal powder.[8] |

| Melting Point | Not experimentally determined. Likely in the range of 60-100 °C. | Based on analogs like 4-Bromo-2-fluoro-6-nitrophenol (62 °C) and 4-Bromo-2-nitrophenol (90-94 °C).[8] |

| Boiling Point | Not experimentally determined. Expected to decompose at higher temperatures. | Based on 4-Bromo-2-fluoro-6-nitrophenol (241.4°C at 760 mmHg).[8] High molecular weight and polar groups suggest a high boiling point. |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents (e.g., DMSO, DMF, Acetone, Ethanol). | The phenolic hydroxyl group provides some water solubility, but the halogenated aromatic ring reduces it. Nitrophenols are generally soluble in organic solvents.[1] |

| Storage Conditions | Store at 2-8°C. | Recommended by commercial suppliers for maintaining chemical stability.[7] |

Synthesis and Reactivity

Proposed Synthetic Pathway: An Expert Perspective

A direct, published synthesis for 4-Bromo-3,6-difluoro-2-nitrophenol was not identified. However, a logical and efficient synthetic route can be designed based on established organic chemistry principles, specifically electrophilic aromatic substitution. The most plausible approach involves the nitration of a suitable precursor, 2-bromo-3,5-difluorophenol.

The choice of this precursor is strategic. The hydroxyl group is a strong activating, ortho, para-director. In the precursor, the positions ortho to the hydroxyl are C2 and C6, and the para position is C4. Nitration would be directed to one of these positions. The existing bromine at C2 blocks one ortho position. Therefore, nitration is expected to occur at the other ortho position (C6) or the para position (C4). The exact outcome would depend on the reaction conditions and the combined directing effects of the fluorine atoms. A similar strategy, the nitration of 2-bromo-4-fluorophenol to produce 2-bromo-4-fluoro-6-nitrophenol, is documented in the patent literature.[9]

The workflow for this proposed synthesis is outlined below.

Caption: Proposed workflow for the synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol.

Chemical Reactivity

The reactivity of this molecule is governed by its functional groups:

-

Phenolic Hydroxyl Group: It is acidic and can be deprotonated to form a phenoxide. It can also be alkylated or acylated to form ethers and esters, respectively.

-

Nitro Group: The nitro group is strongly electron-withdrawing, deactivating the ring towards further electrophilic substitution. It can be reduced to an amino group, which is a common transformation in drug synthesis to introduce a key building block for further functionalization.

-

Aromatic Ring: The combination of a bromine atom and two fluorine atoms makes the ring electron-deficient. This makes it susceptible to nucleophilic aromatic substitution (SₙAr), where a nucleophile could potentially displace one of the fluorine atoms, particularly the one ortho or para to the strongly withdrawing nitro group.

Experimental Protocol: Proposed Synthesis

The following is a detailed, hypothetical protocol based on established methods for nitrating similar phenolic compounds.[9] This protocol is provided for illustrative purposes and must be adapted and optimized under controlled laboratory conditions.

Objective: To synthesize 4-Bromo-3,6-difluoro-2-nitrophenol from 2-bromo-3,5-difluorophenol.

Materials:

-

2-bromo-3,5-difluorophenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Chloroform (or Glacial Acetic Acid)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add 1.2 equivalents of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. Keep the mixture cold.

-

Dissolution of Starting Material: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1.0 equivalent of 2-bromo-3,5-difluorophenol in a suitable solvent like chloroform.

-

Reaction: Cool the flask containing the phenol solution to 0-5°C using an ice-salt bath.

-

Addition of Nitrating Agent: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred phenol solution, ensuring the internal temperature does not exceed 10°C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over a beaker of crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 4-Bromo-3,6-difluoro-2-nitrophenol.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-3,6-difluoro-2-nitrophenol is not widely available, its handling should be guided by the known hazards of structurally similar compounds, such as other brominated and nitrated phenols.[8][10][11][12]

GHS Hazard Classification (Predicted):

-

Acute Toxicity, Oral (Harmful): Based on analogs like 4-Bromo-2-fluoro-6-nitrophenol.[8][12]

-

Skin Irritation (Causes skin irritation). [12]

-

Eye Irritation (Causes serious eye irritation). [12]

-

Specific Target Organ Toxicity - Single Exposure (May cause respiratory irritation). [12]

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][13] Ensure eyewash stations and safety showers are readily accessible.[10]

-

Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[11]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[11] Avoid all skin contact.

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[11]

-

General Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.[13]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[10] Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[10] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

References

- Matrix Scientific. 4-Bromo-3,6-difluoro-2-nitrophenol.

- Parchem. 4-Bromo-3,6-difluoro-2-nitrophenol (Cas 1394130-47-2).

- CHIRALEN. 4-Bromo-3,6-difluoro-2-nitrophenol.

- ECHEMI. 4-Bromo-2-fluoro-6-nitrophenol Formula.

- Fisher Scientific.

- Echemi. 4-Bromo-2-fluoro-6-nitrophenol SDS.

- ChemicalBook. 4-Bromo-2-nitrophenol synthesis.

- Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-fluoro-6-nitrophenol.

- Thermo Fisher Scientific.

- Sigma-Aldrich. 4-Bromo-2-nitrophenol 98 7693-52-9.

- Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols.

- LookChem. Cas 2924-30-3,2,4-Dibromo-3-fluoro-6-nitrophenol.

- FooDB. Showing Compound 4-Nitrophenol (FDB022503).

- PubMed. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor.

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Showing Compound 4-Nitrophenol (FDB022503) - FooDB [foodb.ca]

- 3. 1394130-47-2 Cas No. | 4-Bromo-3,6-difluoro-2-nitrophenol | Matrix Scientific [matrixscientific.com]

- 4. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. parchem.com [parchem.com]

- 7. chiralen.com [chiralen.com]

- 8. echemi.com [echemi.com]

- 9. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Introduction: Understanding the Physicochemical Landscape of a Novel Phenol

An In-Depth Technical Guide to the Solubility of 4-Bromo-3,6-difluoro-2-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-3,6-difluoro-2-nitrophenol is a halogenated nitrophenol, a class of compounds with significant potential in various fields, including as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strategic placement of bromo, fluoro, and nitro functional groups on the phenol backbone imparts unique electronic and steric properties, making it a valuable building block in medicinal chemistry. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this complex phenol.

Theoretical Solubility Profile: A "Like Dissolves Like" Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[3] The structure of 4-Bromo-3,6-difluoro-2-nitrophenol features a combination of polar and nonpolar characteristics that will dictate its solubility in various organic solvents.

-

Polar Functional Groups: The hydroxyl (-OH) and nitro (-NO2) groups are highly polar and capable of hydrogen bonding. The fluorine atoms also contribute to the molecule's polarity.

-

Nonpolar Features: The benzene ring and the bromine atom contribute to the nonpolar character of the molecule.

Based on this structure, we can anticipate the following solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are expected to be excellent solvents for 4-Bromo-3,6-difluoro-2-nitrophenol.[3] These solvents can accept hydrogen bonds from the phenolic hydroxyl group and have strong dipole-dipole interactions.

-

Good Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol should be effective solvents due to their ability to both donate and accept hydrogen bonds.[3][4][5]

-

Moderate Solubility in Solvents of Intermediate Polarity: Ketones like acetone and esters such as ethyl acetate will likely show moderate to good solubility.

-

Limited Solubility in Nonpolar Solvents: Nonpolar solvents like toluene and hexane are expected to be poor solvents for this compound due to the significant polarity imparted by the nitro and hydroxyl groups.

While these predictions provide a qualitative understanding, precise quantitative data can only be obtained through experimental determination.

Quantitative Solubility Data

As of the latest literature review, specific experimental solubility data for 4-Bromo-3,6-difluoro-2-nitrophenol is not widely published. The following table is presented as a template for researchers to populate with their own experimentally determined values at a standard temperature (e.g., 25 °C).

| Organic Solvent | Solvent Type | Predicted Solubility | Experimental Solubility ( g/100 mL at 25 °C) |

| Methanol | Polar Protic | High | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined |

| Acetone | Polar Aprotic | High | Data to be determined |

| Ethyl Acetate | Moderately Polar | Moderate | Data to be determined |

| Dichloromethane | Moderately Polar | Moderate | Data to be determined |

| Toluene | Nonpolar | Low | Data to be determined |

| Hexane | Nonpolar | Very Low | Data to be determined |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Data to be determined |

Experimental Protocol for Solubility Determination: An Isothermal Equilibrium Method

The following is a robust, self-validating protocol for the accurate determination of the solubility of 4-Bromo-3,6-difluoro-2-nitrophenol in organic solvents.

Apparatus and Materials

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

-

4-Bromo-3,6-difluoro-2-nitrophenol (high purity)

-

Selected organic solvents (HPLC grade)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Bromo-3,6-difluoro-2-nitrophenol to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time to equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample to a known volume with the same solvent.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 4-Bromo-3,6-difluoro-2-nitrophenol. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature. Therefore, it is crucial to control the temperature accurately during the experiment.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of 4-Bromo-3,6-difluoro-2-nitrophenol being used.

Conclusion

While specific solubility data for 4-Bromo-3,6-difluoro-2-nitrophenol is not yet extensively documented, a strong theoretical framework based on its molecular structure allows for reliable predictions of its behavior in various organic solvents. This guide provides a detailed and robust experimental protocol that researchers, scientists, and drug development professionals can employ to generate accurate and reproducible solubility data. Such data is indispensable for the successful application of this promising compound in chemical synthesis, process development, and formulation science.

References

-

LookChem. Cas 2924-30-3, 2,4-Dibromo-3-fluoro-6-nitrophenol. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]

-

ResearchGate. Is p-nitrophenol soluble in organic solvents? [Link]

-

Organic Syntheses. 2,6-dibromo-4-nitrophenol. [Link]

- Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Dr. Dietmar Kennepohl & contributors. Solubility Tests. [Link]

-

PubChem. 4-Bromo-2-nitrophenol. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]

-

OSTI.GOV. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. [Link]

-

PubChem. 2-Bromo-3-fluoro-6-nitrophenol. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

- Google Patents. CN101353317B - Preparation of 4-bromo-2, 6-difluorobenzonitrile.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-3,6-difluoro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel chemical entities in drug discovery and materials science often introduces researchers to molecules with limitedly documented safety profiles. 4-Bromo-3,6-difluoro-2-nitrophenol, a substituted aromatic compound, represents such a case. While specific comprehensive toxicological data for this particular molecule is not extensively available, its structural alerts—a brominated, fluorinated, and nitrated phenol—necessitate a cautious and well-informed approach to its handling. This guide, drawing upon established safety principles for related chemical classes, provides a framework for the safe utilization of 4-Bromo-3,6-difluoro-2-nitrophenol in a laboratory setting.

Understanding the Hazard Profile: A Composite Sketch

Due to the absence of specific safety data for 4-Bromo-3,6-difluoro-2-nitrophenol, a conservative hazard assessment must be derived from structurally analogous compounds. The presence of a nitrophenol moiety, coupled with halogen substituents (bromine and fluorine), suggests a multi-faceted hazard profile.

Key Hazard Considerations Based on Structural Analogs:

-

Acute Toxicity: Nitrophenols are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] For instance, 4-Nitrophenol is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[4][5] Therefore, 4-Bromo-3,6-difluoro-2-nitrophenol should be treated with similar caution.

-

Skin and Eye Irritation: Substituted phenols frequently cause skin and eye irritation.[2][6][7] Safety data for 4-Bromo-2-fluoro-6-nitrophenol and 2,6-Dibromo-4-nitrophenol explicitly state that they cause skin and serious eye irritation.[2][3]

-

Organ Toxicity: Prolonged or repeated exposure to nitrophenols may cause damage to organs.[1][4]

-

Environmental Hazards: Many halogenated and nitrated aromatic compounds are harmful to aquatic life with long-lasting effects.[6][8]

A summary of the likely hazard classifications for 4-Bromo-3,6-difluoro-2-nitrophenol, extrapolated from related compounds, is presented below.

| Hazard Class | Anticipated Classification | Rationale (Based on Analogs like 4-Bromo-2-fluoro-6-nitrophenol and Nitrophenols) |

| Acute Toxicity (Oral) | Category 4, Harmful if swallowed | Common classification for nitrophenols.[2][3] |

| Acute Toxicity (Dermal) | Category 4, Harmful in contact with skin | Common classification for nitrophenols.[2][3] |

| Acute Toxicity (Inhalation) | Category 4, Harmful if inhaled | A significant risk, especially for powdered forms.[2][3] |

| Skin Corrosion/Irritation | Category 2, Causes skin irritation | Halogenated phenols are known skin irritants.[2][7] |

| Serious Eye Damage/Irritation | Category 2, Causes serious eye irritation | A common hazard for this class of compounds.[2][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3, May cause respiratory irritation | Dusts and vapors can irritate the respiratory tract.[2] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure | A potential long-term health effect of nitrophenols.[1][4] |

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

Given the anticipated hazards, a stringent combination of engineering controls and personal protective equipment (PPE) is mandatory when handling 4-Bromo-3,6-difluoro-2-nitrophenol.

The Primacy of Engineering Controls

The most effective way to minimize exposure is to handle the compound within a properly functioning chemical fume hood.[8] This is crucial for preventing the inhalation of any dust or vapors that may be generated. The work area should also have readily accessible eyewash stations and safety showers.[7]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE regimen is the final and critical barrier between the researcher and the chemical.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Consult a glove compatibility chart for specific breakthrough times, although nitrile is a generally good choice for incidental contact. |

| Body Protection | A flame-retardant laboratory coat. | Protects skin from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter. | Required when handling the solid outside of a fume hood or if there is a risk of aerosol generation. |

graph "PPE_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];subgraph "cluster_Preparation" { label="Preparation"; style="filled"; color="#F1F3F4"; "Assess_Hazards" [label="Assess Hazards\n(Consult SDS of Analogs)"]; "Select_PPE" [label="Select Appropriate PPE"]; "Verify_Controls" [label="Verify Engineering Controls\n(Fume Hood, Eyewash)"]; }

subgraph "cluster_Handling" { label="Handling"; style="filled"; color="#F1F3F4"; "Don_PPE" [label="Don Full PPE"]; "Handle_in_Hood" [label="Handle Compound in\nChemical Fume Hood"]; "Minimize_Dust" [label="Minimize Dust Generation"]; }

subgraph "cluster_PostHandling" { label="Post-Handling"; style="filled"; color="#F1F3F4"; "Doff_PPE" [label="Doff PPE Correctly"]; "Wash_Hands" [label="Wash Hands Thoroughly"]; "Decontaminate_Area" [label="Decontaminate Work Area"]; }

"Assess_Hazards" -> "Select_PPE" -> "Verify_Controls" -> "Don_PPE" -> "Handle_in_Hood" -> "Minimize_Dust" -> "Doff_PPE" -> "Wash_Hands" -> "Decontaminate_Area"; }

Caption: Workflow for Safe Handling of 4-Bromo-3,6-difluoro-2-nitrophenol.

Step-by-Step Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to ensuring a safe laboratory environment.

Weighing and Solution Preparation

-

Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. The analytical balance should be placed inside a chemical fume hood or a vented balance enclosure.

-

Aliquotting: Carefully transfer the desired amount of 4-Bromo-3,6-difluoro-2-nitrophenol from the stock container to a tared weighing vessel. Use appropriate tools (e.g., spatula) to minimize dust generation.

-

Dissolution: Add the solvent to the solid in a controlled manner within the fume hood. Ensure the vessel is securely capped before agitation.

Storage Requirements

Store 4-Bromo-3,6-difluoro-2-nitrophenol in a tightly closed container in a cool, dry, and well-ventilated area.[2][9] It should be stored away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled, and access restricted to authorized personnel.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and correct response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][8] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8] |

graph "Emergency_Response" { layout=dot; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Spill_or_Exposure" [label="Spill or Exposure Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"];

subgraph "cluster_Immediate_Actions" { label="Immediate Actions"; style="filled"; color="#F1F3F4"; "Evacuate_Area" [label="Evacuate Immediate Area"]; "Alert_Colleagues" [label="Alert Colleagues and Supervisor"]; "Remove_Ignition" [label="Remove Ignition Sources"]; }

subgraph "cluster_Personal_Exposure" { label="Personal Exposure"; style="filled"; color="#FBBC05"; "Initiate_First_Aid" [label="Initiate First Aid\n(See Table)"]; "Seek_Medical_Attention" [label="Seek Immediate Medical Attention"]; }

subgraph "cluster_Spill_Containment" { label="Spill Containment"; style="filled"; color="#4285F4"; "Don_Appropriate_PPE" [label="Don Appropriate PPE for Cleanup"]; "Contain_Spill" [label="Contain Spill with Inert Material"]; "Collect_Waste" [label="Collect Waste in a Labeled Container"]; }

"Spill_or_Exposure" -> "Evacuate_Area"; "Spill_or_Exposure" -> "Alert_Colleagues"; "Spill_or_Exposure" -> "Remove_Ignition";

"Spill_or_Exposure" -- "Initiate_First_Aid" [label="If Exposed"]; "Initiate_First_Aid" -> "Seek_Medical_Attention";

"Spill_or_Exposure" -- "Don_Appropriate_PPE" [label="If Spill"]; "Don_Appropriate_PPE" -> "Contain_Spill" -> "Collect_Waste"; }

Sources

- 1. technopharmchem.com [technopharmchem.com]

- 2. echemi.com [echemi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. lobachemie.com [lobachemie.com]

4-Bromo-3,6-difluoro-2-nitrophenol literature review

An In-depth Technical Guide to 4-Bromo-3,6-difluoro-2-nitrophenol: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Foreword: The landscape of chemical synthesis is ever-evolving, with novel structures offering untapped potential for innovation in medicine and materials science. This guide addresses 4-Bromo-3,6-difluoro-2-nitrophenol, a compound for which literature is sparse to non-existent. In the spirit of scientific exploration and predictive chemistry, this document serves as a technical whitepaper, extrapolating from the known chemistry of its close structural analogs to provide a robust, scientifically grounded projection of its synthesis, characteristics, and potential applications. This work is intended for researchers, chemists, and drug development professionals who are at the forefront of discovery.

Introduction: A Molecule of Latent Potential

The constituent functional groups are known to impart significant chemical and biological properties:

-

Phenolic Hydroxyl Group: A key site for derivatization and a modulator of acidity and solubility. It is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution.[1]

-

Nitro Group: A strong electron-withdrawing group that deactivates the aromatic ring, making it susceptible to nucleophilic aromatic substitution. It is a meta-directing group.[1]

-

Fluorine Atoms: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[2]

-

Bromine Atom: A versatile functional group that can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a handle for constructing more complex molecules.[1]

The interplay of these substituents on a single aromatic scaffold creates a unique electronic and steric environment, suggesting that 4-Bromo-3,6-difluoro-2-nitrophenol could be a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and specialty materials.[1][2][3][4]

Proposed Synthesis: A Roadmap to a Novel Compound

Given the absence of a documented synthesis for 4-Bromo-3,6-difluoro-2-nitrophenol, a plausible synthetic pathway can be designed based on established methodologies for analogous compounds. A logical approach involves a two-step process starting from 2,5-difluorophenol: regioselective bromination followed by nitration.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol.

Step 1: Electrophilic Bromination of 2,5-Difluorophenol

The hydroxyl group is a powerful ortho-, para-director. In 2,5-difluorophenol, the positions ortho and para to the hydroxyl group are C6, C4, and C2. Position C2 is already substituted with fluorine. Position C6 is sterically hindered by the adjacent fluorine at C5. Therefore, the most electronically activated and sterically accessible position for electrophilic substitution is C4.

The bromination of 2,6-difluorophenol is successfully achieved using bromine in carbon disulfide, catalyzed by hydrobromic acid.[5] This methodology can be adapted for our purpose.

Experimental Protocol:

-

Dissolve 2,5-difluorophenol (1.0 eq) in a suitable solvent such as carbon disulfide or dichloromethane.

-

To the stirred solution, add a catalytic amount of 48% hydrobromic acid (e.g., 5 drops).

-

Slowly add a solution of bromine (1.05 eq) in the same solvent over a period of 15-30 minutes at room temperature.

-

The reaction mixture is then heated to reflux for 2-4 hours to ensure complete conversion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction is cooled and poured into water. The mixture is treated with a saturated sodium metabisulfite solution to quench any remaining bromine.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-Bromo-2,5-difluorophenol.

Step 2: Nitration of 4-Bromo-2,5-difluorophenol

The subsequent nitration must be carefully controlled to achieve the desired regiochemistry. The hydroxyl group directs ortho and para. The para position is blocked by bromine. The two ortho positions are C3 and C5. The C5 position is already substituted with fluorine. Therefore, the nitro group is expected to be directed to the C3 position.

A common method for nitrating phenols is the use of a mixed acid (sulfuric acid and nitric acid). A patent for the preparation of 2-bromo-4-fluoro-6-nitrophenol describes dissolving the starting phenol in chloroform and adding a mixed acid of sulfuric and nitric acid, followed by heating.[4]

Experimental Protocol:

-

Dissolve 4-Bromo-2,5-difluorophenol (1.0 eq) in chloroform.

-

Prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid (e.g., a 1:5 ratio).

-

Cool the chloroform solution of the phenol in an ice bath (0-5°C).

-

Add the cold nitrating mixture dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60°C for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Separate the organic layer, wash it with water and brine, then dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure. The resulting crude product, 4-Bromo-3,6-difluoro-2-nitrophenol, can be purified by column chromatography on silica gel or by recrystallization.

Predicted Physicochemical and Spectroscopic Properties

The properties of 4-Bromo-3,6-difluoro-2-nitrophenol can be predicted by computational methods and by comparison with similar known compounds.

Predicted Physicochemical Data

| Property | Predicted Value | Reference Compounds |

| Molecular Formula | C₆H₂BrF₂NO₃ | - |

| Molecular Weight | 253.98 g/mol | - |

| Appearance | Yellow crystalline solid | 4-Bromo-2-fluoro-6-nitrophenol is a white to light yellow crystal powder.[6] |

| XLogP3 | ~2.9 | 2.7 for 4-Bromo-2-fluoro-6-nitrophenol and 2-Bromo-3-fluoro-6-nitrophenol.[6][7] |

| Hydrogen Bond Donor Count | 1 | 1 for related compounds.[6][7] |

| Hydrogen Bond Acceptor Count | 4 | 4 for related compounds.[6][7] |

| Topological Polar Surface Area | ~66 Ų | 66 Ų for 4-Bromo-2-fluoro-6-nitrophenol.[6] |

Anticipated Spectroscopic Signatures

-

¹H NMR: A single proton signal is expected in the aromatic region (likely a singlet or a narrowly split multiplet due to coupling with fluorine), corresponding to the proton at the C5 position. The chemical shift would be significantly downfield due to the influence of the adjacent electron-withdrawing nitro and bromo groups. A broad singlet corresponding to the phenolic hydroxyl proton will also be present, which is exchangeable with D₂O.

-

¹³C NMR: Six distinct signals are expected in the aromatic region. The carbon bearing the hydroxyl group (C1) would be shifted downfield, while the carbon attached to the nitro group (C2) would also be significantly deshielded. The carbons bonded to fluorine (C3, C6) will show characteristic large C-F coupling constants.

-

¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom, showing coupling to each other and to the neighboring aromatic proton.

-

IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch (~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and a C-Br stretch (~500-600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M⁺ and M+2) being prominent.

Anticipated Reactivity and Applications

The unique substitution pattern of 4-Bromo-3,6-difluoro-2-nitrophenol suggests a rich and versatile reactivity profile, positioning it as a valuable intermediate for various applications.

Reactivity Profile

-

Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing effect of the nitro group, combined with the fluorine atoms, will highly activate the ring towards nucleophilic attack. The fluorine atom at C6, being ortho to the nitro group, is a prime site for displacement by nucleophiles (e.g., amines, alkoxides, thiols).

-

Cross-Coupling Reactions: The C-Br bond at position C4 is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding 2-amino-4-bromo-3,6-difluorophenol. This resulting amino-phenol is a valuable precursor for the synthesis of heterocyclic compounds like benzoxazoles.

-

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be easily converted into ethers or esters, allowing for further molecular diversification and modulation of physicochemical properties.

Potential Applications

Caption: Relationship between structural features and potential applications.

-

Pharmaceuticals: Halogenated and nitrated phenols are crucial intermediates in drug manufacturing.[3] The presence of fluorine can enhance metabolic stability and binding affinity.[2] This compound could serve as a starting point for the synthesis of kinase inhibitors, anti-inflammatory agents, or other biologically active molecules.

-

Agrochemicals: Many commercial pesticides and herbicides are based on nitrophenol structures. For instance, 2-bromo-4-fluoro-6-nitrophenol has been shown to possess bactericidal and herbicidal activity.[4] It is highly probable that 4-Bromo-3,6-difluoro-2-nitrophenol would exhibit similar or enhanced bioactivity.

-

Material Science: The reactivity of the phenol and bromo groups makes this molecule a candidate for incorporation into polymers or for the synthesis of specialty dyes and pigments.[1]

Safety and Handling

While no specific safety data exists for 4-Bromo-3,6-difluoro-2-nitrophenol, the hazards can be inferred from structurally related compounds.

GHS Hazard Classification (Predicted):

Based on compounds like 4-bromo-2-nitrophenol, 4-bromo-3-nitrophenol, and 2-bromo-3-fluoro-6-nitrophenol, the following hazards are anticipated[7][8][9]:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[7][8][9]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[7][8][9]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][8][9]

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container. It should be stored under an inert atmosphere (e.g., argon or nitrogen).

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion and Future Directions

4-Bromo-3,6-difluoro-2-nitrophenol represents a promising, albeit underexplored, chemical entity. Based on a thorough analysis of its structural analogs, it is predicted to be a versatile synthetic intermediate with significant potential in drug discovery, agrochemical development, and materials science. The proposed synthetic route offers a viable starting point for its preparation in the laboratory.

Future research should focus on:

-

Synthetic Validation: Executing the proposed synthesis and fully characterizing the compound using modern analytical techniques (NMR, MS, IR, X-ray crystallography).

-

Reactivity Mapping: Systematically exploring its reactivity in key chemical transformations, such as SₙAr and palladium-catalyzed cross-coupling reactions.

-

Biological Screening: Evaluating its biological activity in relevant assays to uncover its potential as a lead compound for pharmaceutical or agrochemical applications.

This guide provides the foundational knowledge and predictive insights necessary to embark on the exploration of this promising molecule, paving the way for new discoveries and innovations.

References

-